molecular formula C16H19NO3 B15131599 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl-

Cat. No.: B15131599
M. Wt: 273.33 g/mol
InChI Key: QKGROJUWNKXOIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is a heterocyclic compound belonging to the quinolone family. This compound is characterized by a quinoline core structure with a carboxylic acid group at the 6-position, a phenyl group at the 2-position, and a keto group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps. One common method involves the reaction of 2-phenyl-1,3-diketone with aniline in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline ring system. The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme critical for DNA replication. This inhibition prevents the bacteria from replicating their DNA, leading to cell death . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Known for its antibacterial properties.

    6-Methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: Used in the synthesis of various pharmaceuticals.

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: An intermediate in the synthesis of ciprofloxacin.

Uniqueness

6-Quinolinecarboxylic acid, 1,4-dihydro-4-oxo-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 2-position and the carboxylic acid group at the 6-position differentiates it from other quinoline derivatives, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

4-oxo-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C16H19NO3/c18-15-9-14(10-4-2-1-3-5-10)17-13-7-6-11(16(19)20)8-12(13)15/h1-5,11-14,17H,6-9H2,(H,19,20)

InChI Key

QKGROJUWNKXOIP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C(=O)O)C(=O)CC(N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.